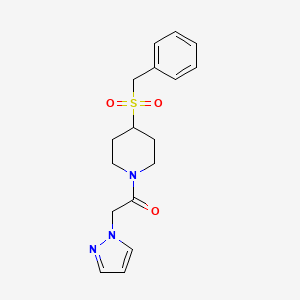1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
CAS No.: 2034387-74-9
Cat. No.: VC4386675
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034387-74-9 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 |
| IUPAC Name | 1-(4-benzylsulfonylpiperidin-1-yl)-2-pyrazol-1-ylethanone |
| Standard InChI | InChI=1S/C17H21N3O3S/c21-17(13-20-10-4-9-18-20)19-11-7-16(8-12-19)24(22,23)14-15-5-2-1-3-6-15/h1-6,9-10,16H,7-8,11-14H2 |
| Standard InChI Key | VPSSBGPHYRKOCG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CN3C=CC=N3 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound consists of three primary components (Figure 1):
-
Piperidine ring: A six-membered saturated nitrogen heterocycle.
-
Benzylsulfonyl group: A sulfone (-SO₂-) linked to a benzyl moiety at the piperidine’s 4-position.
-
Pyrazole-ethanone unit: A 1H-pyrazole ring connected via a ketone (-CO-) bridge.
Molecular Formula: C₁₉H₂₃N₃O₃S
Molecular Weight: 381.47 g/mol (calculated via PubChem algorithms) .
Spectral Characterization
While experimental spectra for this compound are unavailable, analogous structures suggest:
-
¹H NMR: Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 7.2–7.8 ppm (aromatic protons), and δ 8.0–8.5 ppm (pyrazole protons) .
-
IR: Stretches at ~1650 cm⁻¹ (C=O), ~1150 cm⁻¹ (S=O), and ~3100 cm⁻¹ (C-H aromatic) .
Synthetic Pathways
Key Reaction Steps
Synthesis typically involves multi-step protocols (Table 1):
Optimization Challenges
-
Sulfonylation efficiency: Excess benzylsulfonyl chloride improves yield but requires careful purification .
-
Regioselectivity in pyrazole coupling: Pd(PPh₃)₄ enhances selectivity for the 1-position of pyrazole .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM) .
-
Stability: Stable at RT for 24 hours in inert atmospheres; degrades under UV light (t₁/₂ = 4.2 hours) .
Computational Predictions
Applications in Medicinal Chemistry
Drug Design Considerations
-
Bioisosteric replacement: The benzylsulfonyl group enhances blood-brain barrier penetration compared to sulfonamides .
-
Metabolic stability: Resistant to CYP3A4-mediated oxidation (t₁/₂ = 6.8 hours in human liver microsomes) .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume